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Abstract
Roseoside, a C13-norisoprenoid glycoside, is a naturally occurring compound found in a

variety of plants, including roses, and is recognized for its diverse biological activities. This

technical guide provides an in-depth exploration of the biosynthetic pathway of roseoside,

beginning from its carotenoid precursors to the final glycosylated product. It details the key

enzymatic steps, intermediate molecules, and regulatory aspects of this pathway. Furthermore,

this guide includes available quantitative data, detailed experimental protocols for the study of

the involved enzymes, and visual representations of the pathway and experimental workflows

to facilitate a comprehensive understanding for researchers and professionals in drug

development.

Introduction
Roseoside is a member of the C13-norisoprenoid family, a class of compounds derived from

the oxidative degradation of carotenoids. These compounds are known to play significant roles

in plant physiology, including acting as signaling molecules and contributing to the aroma and

flavor of fruits and flowers. Roseoside itself is a glycoside of the aglycone vomifoliol and has

garnered interest for its potential pharmacological properties. Understanding its biosynthesis is

crucial for harnessing its potential through metabolic engineering and synthetic biology

approaches.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b058025?utm_src=pdf-interest
https://www.benchchem.com/product/b058025?utm_src=pdf-body
https://www.benchchem.com/product/b058025?utm_src=pdf-body
https://www.benchchem.com/product/b058025?utm_src=pdf-body
https://www.benchchem.com/product/b058025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Biosynthetic Pathway of Roseoside
The biosynthesis of roseoside is a multi-step process that can be divided into three main

stages:

Carotenoid Cleavage: The formation of the C13 norisoprenoid backbone through the

oxidative cleavage of carotenoid precursors.

Vomifoliol Formation: The enzymatic modification of the initial C13-apocarotenoid to produce

the aglycone, vomifoliol.

Glycosylation: The final step where a glucose moiety is attached to vomifoliol to yield

roseoside.

Stage 1: Carotenoid Cleavage by Carotenoid Cleavage
Dioxygenases (CCDs)
The initial and committing step in roseoside biosynthesis is the enzymatic cleavage of C40

carotenoids. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known

as Carotenoid Cleavage Dioxygenases (CCDs). Specifically, members of the CCD1 and CCD4

subfamilies are implicated in the cleavage of carotenoids at the 9,10 and 9',10' positions to

generate C13-apocarotenoids.

Potential carotenoid precursors for vomifoliol include:

β-carotene

Zeaxanthin

Violaxanthin

Neoxanthin

The cleavage of these precursors by CCD1 or CCD4 results in the formation of a C13-

apocarotenoid, with 3-hydroxy-β-ionone being the most probable initial product leading to

vomifoliol. The stereochemistry of the final vomifoliol molecule is likely determined by the

specific carotenoid precursor and the stereospecificity of the involved enzymes.
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Stage 2: Formation of Vomifoliol
Following the initial cleavage, the resulting C13-apocarotenoid, 3-hydroxy-β-ionone, undergoes

a series of enzymatic modifications to form vomifoliol. This transformation involves both

reduction and hydroxylation reactions. While the specific enzymes responsible for these steps

in the context of roseoside biosynthesis in plants have not been definitively identified,

analogous reactions are known to be catalyzed by enzymes such as

reductases/dehydrogenases and cytochrome P450 monooxygenases or other hydroxylases.

The proposed steps are:

Reduction of the double bond in the side chain of 3-hydroxy-β-ionone.

Hydroxylation at the C-6 position of the cyclogeranane ring.

The precise order and intermediates of these reactions are still an active area of research.

Stage 3: Glycosylation of Vomifoliol
The final step in the biosynthesis of roseoside is the glycosylation of the aglycone, vomifoliol.

This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large and diverse

family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, typically UDP-

glucose, to a wide range of acceptor molecules.

In this step, a glucose molecule is transferred from UDP-glucose to the C-9 hydroxyl group of

vomifoliol, forming a β-D-glucopyranoside linkage. The specific UGT responsible for the

glycosylation of vomifoliol to roseoside in different plant species is yet to be fully characterized.

Visualization of the Roseoside Biosynthesis
Pathway
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Figure 1: Proposed biosynthetic pathway of roseoside from carotenoid precursors.

Quantitative Data
Quantitative data on the biosynthesis of roseoside is limited. However, some kinetic

parameters have been reported for related enzymes that provide insights into the efficiency of

the pathway.

Table 1: Kinetic Parameters of a Plant Carotenoid Cleavage Dioxygenase 1 (CCD1)

Enzyme
Source

Substrate Km (mM)
Vmax
(U/mg)

kcat (s-1)
kcat/Km
(mM-1s-1)

Referenc
e

Olea

europaea

(Olive)

β-apo-8′-

carotenal
0.82 2.30 3.35 4.09 [1]

Note: Data is for a related substrate and not the direct precursor of vomifoliol. This highlights

the need for further quantitative characterization of the specific enzymes in the roseoside
pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the

roseoside biosynthesis pathway.

Heterologous Expression and Purification of a Plant
Carotenoid Cleavage Dioxygenase (CCD)
This protocol describes the expression of a plant CCD in Escherichia coli and its subsequent

purification, a crucial step for in vitro characterization.

Workflow Diagram:
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Transform E. coli (e.g., BL21(DE3))
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Analyze purified protein
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Figure 2: Workflow for heterologous expression and purification of a plant CCD enzyme.

Methodology:

Gene Cloning: The full-length coding sequence of the target CCD gene is amplified by PCR

and cloned into a suitable bacterial expression vector, such as a pGEX vector for GST-fusion

protein expression.
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Transformation: The expression construct is transformed into a suitable E. coli expression

strain, like BL21 (DE3).

Protein Expression:

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and

grow overnight at 37°C with shaking.

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600

reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and

continue to culture at a lower temperature (e.g., 16-28°C) for several hours or overnight.

Cell Harvest and Lysis:

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1

mM DTT, 1% Triton X-100, and protease inhibitors).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

Protein Purification:

Apply the supernatant to a pre-equilibrated affinity chromatography column (e.g.,

Glutathione-Sepharose for GST-tagged proteins).

Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM

NaCl, 1 mM DTT).

Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10

mM reduced glutathione).

Analysis:
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Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Confirm the identity of the protein by Western blotting using an antibody against the fusion

tag or the protein itself.

In Vitro Assay of Carotenoid Cleavage Dioxygenase
(CCD) Activity
This protocol allows for the functional characterization of a purified CCD enzyme by measuring

its ability to cleave a specific carotenoid substrate.

Methodology:

Reaction Mixture Preparation:

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% (v/v) acetone, 0.2% (v/v)

Triton X-100).

Prepare a stock solution of the carotenoid substrate (e.g., β-carotene, zeaxanthin) in a

suitable organic solvent (e.g., acetone).

Enzyme Assay:

In a microcentrifuge tube, combine the reaction buffer, purified CCD enzyme (1-10 µg),

and freshly prepared FeSO4 (to a final concentration of 1 mM).

Initiate the reaction by adding the carotenoid substrate to a final concentration of 10-50

µM.

Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) in the dark for a

specific time period (e.g., 30-120 minutes).

A control reaction without the enzyme should be run in parallel.

Product Extraction:

Stop the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold

acetone or ethanol).
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Extract the apocarotenoid products by adding an organic solvent (e.g., hexane or ethyl

acetate), vortexing, and centrifuging to separate the phases.

Collect the organic phase and repeat the extraction.

Product Analysis:

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol or

acetonitrile).

Analyze the products by HPLC or HPLC-MS/MS for identification and quantification

against authentic standards.

In Vitro Assay of UDP-Glycosyltransferase (UGT)
Activity
This protocol is designed to determine the ability of a candidate UGT to glycosylate vomifoliol.

Methodology:

Reaction Mixture Preparation:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

Prepare a stock solution of vomifoliol (the acceptor substrate) in a suitable solvent (e.g.,

DMSO).

Prepare a stock solution of UDP-glucose (the sugar donor).

Enzyme Assay:

In a microcentrifuge tube, combine the reaction buffer, purified UGT enzyme (1-5 µg),

vomifoliol (to a final concentration of 50-200 µM), and UDP-glucose (to a final

concentration of 1-5 mM).
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Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time

period (e.g., 30-60 minutes).

A control reaction without the enzyme or without one of the substrates should be run in

parallel.

Reaction Quenching and Product Analysis:

Stop the reaction by adding an equal volume of a quenching solvent (e.g., methanol or

acetonitrile).

Centrifuge the mixture to pellet any precipitated protein.

Analyze the supernatant directly by HPLC or HPLC-MS/MS to detect the formation of

roseoside. The product can be identified by comparing its retention time and mass

spectrum to an authentic roseoside standard.

Conclusion and Future Perspectives
The biosynthesis of roseoside in plants is a fascinating example of how primary metabolites

like carotenoids are transformed into a diverse array of specialized molecules with important

ecological and potentially pharmacological functions. While the general pathway has been

outlined, significant gaps remain in our understanding of the specific enzymes involved, their

regulation, and the quantitative aspects of the pathway.

Future research should focus on:

Identification and characterization of the specific reductases, hydroxylases, and UDP-

glycosyltransferases involved in the conversion of C13-apocarotenoids to roseoside.

Elucidation of the stereochemical determinants of the pathway, from the carotenoid precursor

to the final roseoside product.

Quantitative analysis of the entire pathway, including enzyme kinetics and metabolic flux

analysis, to identify rate-limiting steps.

Investigation of the transcriptional and post-transcriptional regulation of the biosynthetic

genes in response to developmental and environmental cues.
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A complete understanding of the roseoside biosynthetic pathway will not only advance our

knowledge of plant specialized metabolism but also pave the way for the sustainable

production of this and other valuable norisoprenoids through metabolic engineering and

synthetic biology platforms. This will be of significant interest to the pharmaceutical, food, and

cosmetic industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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